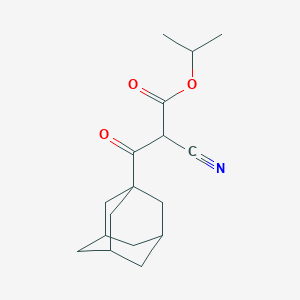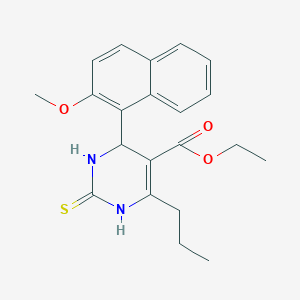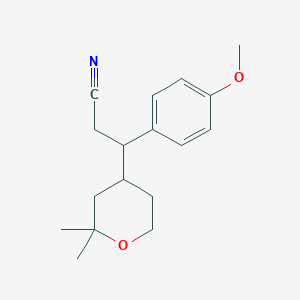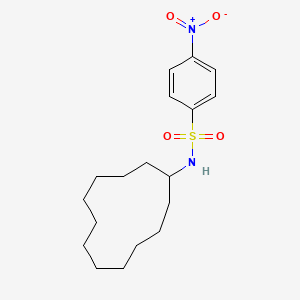
N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine, commonly known as CL-20, is a high-energy explosive compound that has gained attention in the scientific community due to its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a nitroaromatic compound that contains both nitro and amino groups, making it extremely reactive and explosive. In
Mécanisme D'action
The mechanism of action of CL-20 is not well understood, but it is believed to involve the release of high-energy electrons and the formation of free radicals. The explosive nature of CL-20 is due to the presence of nitro and amino groups, which are highly reactive and readily undergo redox reactions. The release of high-energy electrons and the formation of free radicals cause the rapid decomposition of CL-20, resulting in the release of a large amount of energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CL-20 are not well studied, but it is known to be highly toxic and potentially carcinogenic. CL-20 has been shown to cause DNA damage and mutations in bacterial and mammalian cells. It is also known to cause oxidative stress and inflammation in cells, which can lead to tissue damage and cell death. Due to its toxicity, CL-20 is not suitable for use in human or animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CL-20 has several advantages and limitations for lab experiments. Its high energy output and low sensitivity to shock and friction make it an ideal compound for studying explosive reactions. However, its high reactivity and instability make it difficult to handle and require specialized equipment and safety protocols. Additionally, its toxicity and potential carcinogenicity make it unsuitable for use in human or animal studies.
Orientations Futures
There are several future directions for research on CL-20. One area of interest is the development of safer and more efficient synthesis methods for CL-20. Another area of interest is the study of the mechanism of action of CL-20 and its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of CL-20 in various fields, including military, aerospace, and industrial sectors. Finally, there is a need for the development of safer and more environmentally friendly explosives that can replace traditional explosives such as TNT.
Méthodes De Synthèse
The synthesis of CL-20 is a complex process that involves several steps. The most commonly used method for synthesizing CL-20 is the nitration of 2,4,6-trinitrotoluene (TNT) with nitronium tetrafluoroborate in the presence of a catalyst. The resulting product is then subjected to amination with ammonia gas to form CL-20. The synthesis of CL-20 is a challenging process due to its high reactivity and instability, and requires careful handling and specialized equipment.
Applications De Recherche Scientifique
CL-20 has been extensively studied for its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a highly energetic compound that has a higher energy output than traditional explosives such as TNT. It has been investigated as a potential replacement for TNT due to its superior performance and lower sensitivity to shock and friction. CL-20 has also been studied for its potential use in rocket propellants and as a fuel additive for high-performance engines.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-10-4-2-3-8(5-10)14-12-11(16(19)20)6-9(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYMKFAEUJKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5037577.png)
![N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B5037585.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5037611.png)

![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)


![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)

![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)